molecular formula C15H16ClN3O4 B10996588 N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine

N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine

Cat. No.: B10996588
M. Wt: 337.76 g/mol
InChI Key: VBOYTNMGBCEIKE-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that features an indole ring substituted with a chlorine atom at the 4-position and a propanoyl group at the 3-position. This compound is further linked to a glycylglycine moiety, making it a peptide-like structure. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated peptide synthesizers could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, typically forming oxindole derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives. Sodium borohydride (NaBH₄) is a common reducing agent used in these reactions.

    Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound in studying indole chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its indole moiety, which is known to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycylglycine is unique due to its combination of an indole ring with a peptide-like structure. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C15H16ClN3O4

Molecular Weight

337.76 g/mol

IUPAC Name

2-[[2-[3-(4-chloroindol-1-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H16ClN3O4/c16-11-2-1-3-12-10(11)4-6-19(12)7-5-13(20)17-8-14(21)18-9-15(22)23/h1-4,6H,5,7-9H2,(H,17,20)(H,18,21)(H,22,23)

InChI Key

VBOYTNMGBCEIKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NCC(=O)NCC(=O)O)C(=C1)Cl

Origin of Product

United States

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